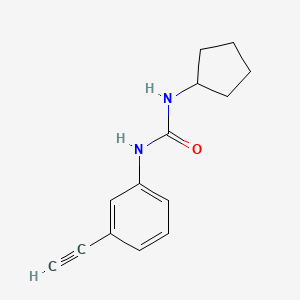
1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group . The reaction conditions often involve mild heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
科学的研究の応用
1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydroorotate dehydrogenase, disrupting the enzyme’s function and thereby inhibiting the biosynthesis of pyrimidine nucleotides . This inhibition can lead to antiproliferative effects in cancer cells or antimicrobial activity against pathogens.
類似化合物との比較
1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with similar structural features but different functional groups.
3,5-Disubstituted Pyrazoles: These compounds share the pyrazole core but have different substituents at the 3 and 5 positions, leading to varied chemical and biological properties.
Uniqueness: 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and carboxylic acid groups enable diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
1-ethyl-4-hydroxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-8-3-4(9)5(7-8)6(10)11/h3,9H,2H2,1H3,(H,10,11) |
InChIキー |
YRDBMNVZXMKLFT-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


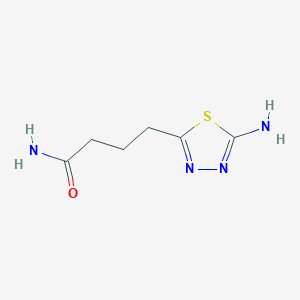
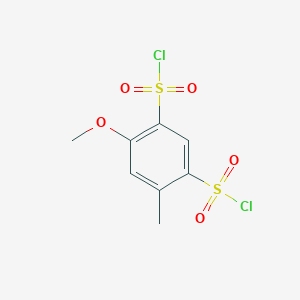



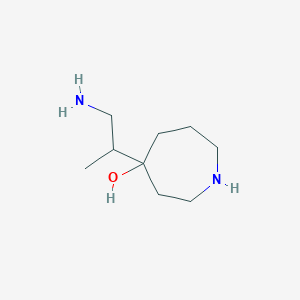
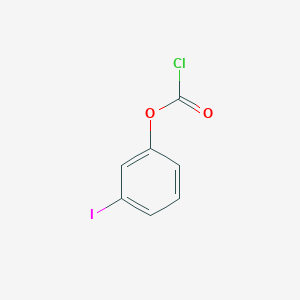
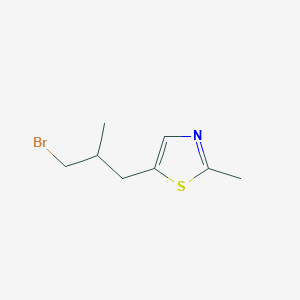
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

